molecular formula C10H20ClFN2O2 B3115588 tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride CAS No. 2101775-09-9

tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

Cat. No.: B3115588
CAS No.: 2101775-09-9
M. Wt: 254.73
InChI Key: ZFUOQMCJMKAZMC-WSZWBAFRSA-N
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Description

tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride: is a chemical compound with the molecular formula C10H20ClFN2O2 and a molecular weight of 254.73 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods, including the reaction of appropriate amines with aldehydes or ketones.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the fluoropyrrolidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl N-{[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
  • tert-butyl N-{[(2S,4S)-4-chloropyrrolidin-2-yl]methyl}carbamate

Comparison:

  • Fluorine Substitution: The presence of the fluorine atom in tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its methoxymethyl or chloropyrrolidine analogs.
  • Biological Activity: The fluorinated compound may exhibit different biological activities and pharmacokinetic profiles due to the influence of the fluorine atom on molecular interactions and metabolism.

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 2
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 3
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 4
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 5
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 6
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

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